tert-butyl N-[rel-(1S,2S,4S)-4-amino-2-fluoro-cyclohexyl]carbamate
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Overview
Description
tert-butyl N-[rel-(1S,2S,4S)-4-amino-2-fluoro-cyclohexyl]carbamate: is a chemical compound with the molecular formula C11H21FN2O2. It is a derivative of cyclohexylcarbamate, featuring a tert-butyl group and a fluorine atom. This compound is often used in organic synthesis and has various applications in scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl N-[rel-(1S,2S,4S)-4-amino-2-fluoro-cyclohexyl]carbamate typically involves the reaction of a cyclohexylamine derivative with tert-butyl chloroformate in the presence of a base. The reaction conditions often include anhydrous solvents and controlled temperatures to ensure high yield and purity .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions:
Oxidation: tert-butyl N-[rel-(1S,2S,4S)-4-amino-2-fluoro-cyclohexyl]carbamate can undergo oxidation reactions, often using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be performed using agents such as lithium aluminum hydride or sodium borohydride.
Substitution: This compound can participate in nucleophilic substitution reactions, where the amino group can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Various nucleophiles under basic or acidic conditions.
Major Products Formed: The major products formed depend on the type of reaction. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine derivatives .
Scientific Research Applications
Chemistry: In organic chemistry, tert-butyl N-[rel-(1S,2S,4S)-4-amino-2-fluoro-cyclohexyl]carbamate is used as an intermediate in the synthesis of more complex molecules. It serves as a building block for various chemical reactions .
Biology: This compound can be used in biological studies to investigate the effects of fluorinated carbamates on biological systems. It may also be used in the development of enzyme inhibitors .
Medicine: In medicinal chemistry, this compound is explored for its potential therapeutic properties. It may be used in the design of drugs targeting specific enzymes or receptors .
Industry: In the industrial sector, this compound can be used in the production of specialty chemicals and materials. Its unique properties make it suitable for various applications, including coatings and polymers .
Mechanism of Action
The mechanism of action of tert-butyl N-[rel-(1S,2S,4S)-4-amino-2-fluoro-cyclohexyl]carbamate involves its interaction with specific molecular targets. The fluorine atom enhances its binding affinity to certain enzymes or receptors, leading to inhibition or modulation of their activity. The tert-butyl group provides steric hindrance, affecting the compound’s overall reactivity and stability .
Comparison with Similar Compounds
- tert-butyl N-[(1S,2S)-rel-2-(5-bromothiophen-2-yl)cyclopropyl]carbamate
- tert-butyl N-[(1R,2S,4S)-rel-2-fluoro-4-hydroxycyclohexyl]carbamate
Comparison:
- tert-butyl N-[(1S,2S)-rel-2-(5-bromothiophen-2-yl)cyclopropyl]carbamate features a bromothiophene group, which imparts different electronic properties compared to the fluorine atom in tert-butyl N-[rel-(1S,2S,4S)-4-amino-2-fluoro-cyclohexyl]carbamate .
- tert-butyl N-[(1R,2S,4S)-rel-2-fluoro-4-hydroxycyclohexyl]carbamate has a hydroxyl group instead of an amino group, leading to different reactivity and potential applications .
Conclusion
This compound is a versatile compound with significant applications in chemistry, biology, medicine, and industry. Its unique structure and reactivity make it a valuable tool in scientific research and industrial processes.
Properties
Molecular Formula |
C11H21FN2O2 |
---|---|
Molecular Weight |
232.29 g/mol |
IUPAC Name |
tert-butyl N-[(1S,2S,4S)-4-amino-2-fluorocyclohexyl]carbamate |
InChI |
InChI=1S/C11H21FN2O2/c1-11(2,3)16-10(15)14-9-5-4-7(13)6-8(9)12/h7-9H,4-6,13H2,1-3H3,(H,14,15)/t7-,8-,9-/m0/s1 |
InChI Key |
VYORQYIYWDBGCN-CIUDSAMLSA-N |
Isomeric SMILES |
CC(C)(C)OC(=O)N[C@H]1CC[C@@H](C[C@@H]1F)N |
Canonical SMILES |
CC(C)(C)OC(=O)NC1CCC(CC1F)N |
Origin of Product |
United States |
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